molecular formula C5H7Br2ClN4 B6436963 2-(azetidin-3-yl)-4,5-dibromo-2H-1,2,3-triazole hydrochloride CAS No. 2549020-66-6

2-(azetidin-3-yl)-4,5-dibromo-2H-1,2,3-triazole hydrochloride

Cat. No.: B6436963
CAS No.: 2549020-66-6
M. Wt: 318.40 g/mol
InChI Key: ROVAMUHNRHXWQC-UHFFFAOYSA-N
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Description

2-(azetidin-3-yl)-4,5-dibromo-2H-1,2,3-triazole hydrochloride is a heterocyclic compound that contains both azetidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yl)-4,5-dibromo-2H-1,2,3-triazole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for the bromination step and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yl)-4,5-dibromo-2H-1,2,3-triazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the triazole ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

    Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions to form larger heterocyclic systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted triazoles.

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of debrominated triazoles.

Scientific Research Applications

2-(azetidin-3-yl)-4,5-dibromo-2H-1,2,3-triazole hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl)-4,5-dibromo-2H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways.

    Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and immune response, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(azetidin-3-yl)-4,5-dibromo-2H-1,2,3-triazole hydrochloride is unique due to the presence of both azetidine and dibrominated triazole rings, which confer distinct reactivity and biological activity. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for diverse applications.

Properties

IUPAC Name

2-(azetidin-3-yl)-4,5-dibromotriazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N4.ClH/c6-4-5(7)10-11(9-4)3-1-8-2-3;/h3,8H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVAMUHNRHXWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2N=C(C(=N2)Br)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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